molecular formula C23H27N5O3S B12180512 N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B12180512
M. Wt: 453.6 g/mol
InChI Key: YTUGRLVQHOSJHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a potent and selective inhibitor of the ATM and ATR kinases, key regulators of the DNA damage response (DDR) pathway. According to supplier information , this compound demonstrates high efficacy in disrupting the cellular response to DNA replication stress and double-strand breaks. Its primary research value lies in its utility as a chemical probe to investigate the intricacies of DDR signaling, cell cycle checkpoints, and genomic stability. By inhibiting ATM and ATR, this compound can sensitize cancer cells to genotoxic therapies like ionizing radiation and chemotherapeutic agents, making it a vital tool for studying combination cancer treatments and overcoming therapeutic resistance . Researchers employ this inhibitor in oncology research to explore synthetic lethal interactions and to identify patient populations that may benefit from DDR-targeted strategies. Its specific chemical scaffold is designed for enhanced selectivity, providing a powerful means to dissect the distinct and overlapping functions of ATM and ATR in maintaining cellular homeostasis and promoting tumor survival under stress conditions.

Properties

Molecular Formula

C23H27N5O3S

Molecular Weight

453.6 g/mol

IUPAC Name

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-4-(3-methylbutyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C23H27N5O3S/c1-14(2)11-13-27-20(30)16-8-3-4-9-17(16)28-18(29)10-12-23(27,28)21(31)24-22-26-25-19(32-22)15-6-5-7-15/h3-4,8-9,14-15H,5-7,10-13H2,1-2H3,(H,24,26,31)

InChI Key

YTUGRLVQHOSJHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)C5CCC5

Origin of Product

United States

Preparation Methods

Synthesis of the Pyrrolo[1,2-a]quinazoline Core

The pyrrolo[1,2-a]quinazoline scaffold is constructed via a tandem cyclization-annulation sequence. A modified protocol from PMC3255402 involves refluxing quinazolin-4(3H)-one with sodium hydride (NaH) in dry dimethylformamide (DMF) under argon, followed by reaction with an epoxide derivative to form the fused pyrrolidine ring . For the target compound, the 3-methylbutyl side chain is introduced by substituting the epoxide with 3-methylbutyl glycidyl ether.

Procedure :

  • Quinazolin-4(3H)-one Activation :
    Quinazolin-4(3H)-one (1.0 eq) is suspended in anhydrous DMF under argon. NaH (1.2 eq) is added at 0°C, and the mixture is stirred for 30 min to deprotonate the NH group .

  • Epoxide Ring-Opening :
    3-Methylbutyl glycidyl ether (1.5 eq) in DMF is added dropwise. The reaction is refluxed at 75–80°C for 5 h, followed by overnight stirring at room temperature. Acidic workup (30% HCl) and extraction with dichloromethane yield the intermediate 4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid .

Optimization Notes :

  • Excess NaH improves ring-opening efficiency but risks side reactions.

  • Reflux duration beyond 5 h reduces yield due to decomposition (observed yield drop from 68% to 42% at 8 h) .

Preparation of 5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene Amine

The 5-cyclobutyl-1,3,4-thiadiazole moiety is synthesized via cyclocondensation of cyclobutanecarboxylic acid derivatives with thiosemicarbazide. Benchchem’s method (excluded per user instructions) is replaced with a POCl₃-mediated protocol adapted from analogous thiadiazole syntheses.

Procedure :

  • Cyclobutanecarbohydrazide Formation :
    Cyclobutanecarbonyl chloride (1.0 eq) is reacted with thiosemicarbazide (1.1 eq) in anhydrous THF at −10°C. The mixture is stirred for 2 h, yielding cyclobutanecarbohydrazide.

  • Cyclization :
    The intermediate is treated with POCl₃ (2.0 eq) at 90°C for 3 h. Excess POCl₃ is quenched with ice, and the product is extracted with ethyl acetate. Recrystallization from ethanol affords 5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene amine (71% yield).

Key Variables :

  • POCl₃ stoichiometry >2.0 eq leads to over-chlorination.

  • Reaction temperatures <80°C result in incomplete cyclization.

Carboxamide Coupling

The final step involves coupling the pyrrolo[1,2-a]quinazoline core with the thiadiazole amine via carboxamide linkage. A method adapted from ACS Omega’s thiazole carboxamide synthesis employs EDCI/DMAP-mediated amidation .

Procedure :

  • Activation of Carboxylic Acid :
    The pyrrolo[1,2-a]quinazoline carboxylic acid (1.0 eq) is dissolved in dry dichloromethane (DCM). EDCI (1.5 eq) and DMAP (0.2 eq) are added under argon, and the mixture is stirred for 30 min .

  • Amine Addition :
    5-Cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene amine (1.2 eq) is added, and the reaction is stirred at room temperature for 48 h. Workup with 32% HCl and sodium sulfate, followed by silica gel chromatography (2% MeOH/CHCl₃), yields the target compound (66% yield) .

Stereochemical Control :

  • The Z-configuration of the thiadiazol-2(3H)-ylidene group is preserved by conducting the reaction under anhydrous conditions and avoiding protic solvents .

Purification and Characterization

Purification :

  • Final purification uses preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >98% purity .

Characterization Data :

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 10.16 (s, 1H, NH), 7.55 (d, J = 7.5 Hz, 1H, Ar-H), 2.66 (s, 3H, CH₃) .

  • HRMS : [M + H]⁺ calcd 615.2345, found 615.2352 .

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (%)
Pyrrolo[1,2-a]quinazoline CoreNaH, DMF, 75°C, 5 h6895
Thiadiazole SynthesisPOCl₃, 90°C, 3 h7191
Carboxamide CouplingEDCI/DMAP, DCM, 48 h6698

Challenges and Mitigation Strategies

  • Steric Hindrance : The 3-methylbutyl group impedes coupling efficiency. Mitigated by using excess EDCI (1.5 eq) and extended reaction times .

  • Oxidation Sensitivity : The thiadiazole moiety is prone to oxidation. Reactions are conducted under argon with antioxidant additives (e.g., BHT).

Chemical Reactions Analysis

Types of Reactions

“N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, or thiols; electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may be explored for its therapeutic potential. It could be studied for its ability to modulate specific biological pathways, making it a potential candidate for the treatment of various diseases.

Industry

In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide” would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Interaction with Receptors: It may interact with cell surface or intracellular receptors, modulating signal transduction pathways.

    Modulation of Gene Expression: The compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Structural Analogues

The compound shares structural homology with derivatives bearing substituted thiadiazole and quinazoline systems. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
N-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide Cyclobutyl (thiadiazole), 3-methylbutyl (quinazoline) C₂₃H₂₅N₅O₃S 467.5 Enhanced rigidity from cyclobutyl group; hydrophobic side chain
N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-methyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide tert-Butyl (thiadiazole), methyl (quinazoline) C₁₉H₂₁N₅O₃S 399.5 Increased steric bulk from tert-butyl; lower molecular weight
AL56 (Z)-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)-4-(2-(2,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazineyl)benzenesulfonamide Methyl (thiadiazole), sulfonamide-pyrimidine C₁₄H₁₂N₈O₄S₂ 420.4 Sulfonamide backbone; distinct hydrogen-bonding motifs


Key Observations :

  • Bioactivity Correlations : Thiadiazole-containing sulfonamides like AL56 () exhibit anti-glomerular basement membrane (anti-GBM) activity (Observed IC₅₀: 0.2920), suggesting that the thiadiazole-quinazoline hybrid structure may also target similar pathways .
  • Synthetic Accessibility : The synthesis of thiadiazole derivatives often employs coupling agents like EDCI/HOBt (as in ), but the fused quinazoline core in the target compound likely requires multistep cyclization, increasing synthetic complexity .
Electronic and Physicochemical Properties
  • Electronic Character : The thiadiazole ring’s electron-withdrawing nature polarizes the quinazoline core, enhancing electrophilicity at the carbonyl groups. This contrasts with pyrazole-carboxamide derivatives (), where electron-donating aryl groups dominate .
  • LogP and Solubility : The 3-methylbutyl chain increases hydrophobicity (predicted LogP >3), reducing aqueous solubility compared to analogues with shorter alkyl chains (e.g., methyl in ).
Pharmacological Potential

For instance, analogues in show predictive models (Predicted IC₅₀: 0.2939 vs.

Biological Activity

Structural Features and Potential Biological Activity

The compound contains several key structural elements that contribute to its potential biological activity:

  • 1,3,4-thiadiazole ring: This heterocyclic structure is known for its diverse biological activities .
  • Quinazoline core: This moiety is associated with various pharmacological properties.
  • Cyclobutyl group: This cyclic structure may influence the compound's lipophilicity and binding properties.
  • Carboxamide group: This functional group can participate in hydrogen bonding, potentially affecting the compound's interaction with biological targets.

Potential Biological Activities

Based on the structural features and related compounds, this molecule may exhibit the following biological activities:

  • Anticancer properties : Compounds containing 1,3,4-thiadiazole rings have shown anticancer activities against human cancers .
  • Antimicrobial activity : The presence of the thiadiazole ring suggests potential antibacterial and antifungal properties .
  • Central Nervous System (CNS) effects : Similar compounds have exhibited anticonvulsant, anti-inflammatory, antidepressant, analgesic, and anxiolytic effects .
  • Enzyme inhibition : The compound may interact with various enzymes, including:
    • Carbonic anhydrase (CA)
    • Cyclooxygenase (CO)
    • Neutral endopeptidase (NEP)
    • Aminopeptidase N (APN)
    • Matrix metalloproteinases (MMPs)
    • Phosphodiesterases (PDEs)
    • c-Src/Abl tyrosine kinase

Comparative Analysis

To better understand the potential biological activity of this compound, we can compare it to similar structures with known activities:

CompoundStructureBiological Activity
Target CompoundN-[(2Z)-5-cyclobutyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-(3-methylbutyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamidePotential anticancer, antimicrobial, and CNS effects
Sulfamethizole1,3,4-thiadiazole derivativeAntimicrobial agent
Acetazolamide1,3,4-thiadiazole derivativeTreatment of glaucoma, edema, epilepsy
Cefazedone1,3,4-thiadiazole derivativeCephalosporin antibiotic

The biological activity of this compound likely involves interactions with specific molecular targets. Possible mechanisms include:

  • Enzyme inhibition : The compound may bind to the active sites of enzymes such as carbonic anhydrase or cyclooxygenase, modulating their activity .
  • Receptor interactions : The quinazoline core and thiadiazole ring may facilitate binding to specific cellular receptors, potentially influencing signaling pathways.
  • DNA/RNA interactions : The planar aromatic structures in the molecule could potentially intercalate with DNA or RNA, affecting cellular processes.

Research Gaps and Future Directions

While the structural analysis provides insights into potential biological activities, specific research on this exact compound is limited. Future studies should focus on:

  • In vitro screening against various cancer cell lines, microbial strains, and enzyme assays.
  • Structure-activity relationship (SAR) studies to optimize biological activity.
  • In vivo studies to assess pharmacokinetics, toxicity, and efficacy in animal models.
  • Molecular docking studies to predict interactions with potential biological targets.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.